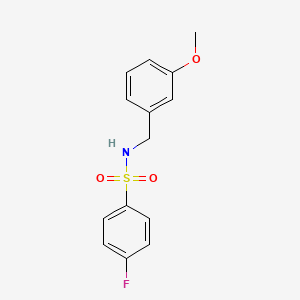
N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and industry. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. The antimicrobial activity of the compound may be due to its ability to disrupt the cell membrane of microorganisms. The antidiabetic activity of the compound may be attributed to its ability to increase insulin secretion and reduce insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. It has been reported to decrease the levels of oxidative stress markers and increase the levels of antioxidant enzymes in cancer cells. The compound has also been found to reduce the levels of inflammatory cytokines and improve lipid metabolism in diabetic rats. Additionally, it has been shown to inhibit the growth of biofilms formed by microorganisms.
実験室実験の利点と制限
N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent activity against various cancer cell lines and microorganisms. However, the compound has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential as an agricultural pesticide and industrial chemical should be explored further.
合成法
The synthesis of N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide can be achieved using various methods, including the reaction of 2-pyridinecarboxylic acid hydrazide with 4-chlorobenzaldehyde in the presence of thiosemicarbazide. Another method involves the reaction of 2-pyridinecarboxylic acid with 4-chlorobenzyl isothiocyanate in the presence of hydrazine hydrate. Both methods have been reported to yield high-quality crystals of the compound.
科学的研究の応用
N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antimicrobial properties against a wide range of microorganisms, including bacteria and fungi. Additionally, it has shown potential as an antidiabetic agent by reducing blood glucose levels in diabetic rats.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(pyridine-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c15-11-6-4-10(5-7-11)9-17-14(21)19-18-13(20)12-3-1-2-8-16-12/h1-8H,9H2,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKGCXSKGDJRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)
![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)

![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide](/img/structure/B5812463.png)



![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)